molecular formula C22H16Cl2N2O2S2 B415892 2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B415892
M. Wt: 475.4g/mol
InChI Key: NXKCMLUYEKJZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound belonging to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thieno[2,3-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thienopyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting enzyme activity: It may inhibit enzymes involved in critical biological processes.

    Interacting with DNA/RNA: The compound could bind to nucleic acids, affecting their function.

    Modulating signaling pathways: It may influence cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(3,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-6-ETHYL-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific structural features, such as the thienopyrimidine core and the presence of both phenyl and ethyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H16Cl2N2O2S2

Molecular Weight

475.4g/mol

IUPAC Name

2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H16Cl2N2O2S2/c1-2-15-11-16-20(30-15)25-22(26(21(16)28)14-6-4-3-5-7-14)29-12-19(27)13-8-9-17(23)18(24)10-13/h3-11H,2,12H2,1H3

InChI Key

NXKCMLUYEKJZMZ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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